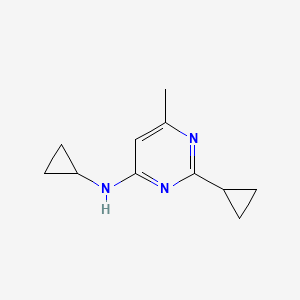
N,2-dicyclopropyl-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N,2-dicyclopropyl-6-methylpyrimidin-4-amine is not directly discussed in the provided papers. However, the papers do provide insights into related pyrimidine derivatives and their synthesis, molecular structure, and potential applications. For instance, the first paper discusses a molecule with antihypertensive properties, which is a pyrimidine derivative and acts as an I1 imidazoline receptor agonist . The second paper describes the synthesis of α-aminophosphonates from a pyrimidine derivative using a one-pot method . The third paper details the preparation of 4-amino-5-cyano-6-phenylpyrimidines from related nitrile compounds . These studies provide a context for understanding the chemical behavior and potential applications of pyrimidine derivatives, which could be extrapolated to this compound.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and reagents. The second paper outlines a one-pot synthesis method for α-aminophosphonates using 2-cyclopropylpyrimidin-4-carbaldehyde, which could be related to the synthesis of this compound . This method utilizes phosphomolybdic acid as a catalyst and operates under mild conditions, suggesting a potential pathway for synthesizing similar compounds. The third paper provides another synthesis route for pyrimidine derivatives, starting from nitrile compounds and using N,N-dimethylformamide dimethylacetal to obtain the desired pyrimidine structure .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The first paper uses both experimental and theoretical techniques, such as FT-IR, FT-Raman, NMR, and DFT calculations, to investigate the molecular structure of a pyrimidine derivative . These techniques could be applied to this compound to determine its molecular geometry, stability, and electronic properties, which are essential for understanding its reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives is influenced by their molecular structure. The first paper's analysis of the molecular structure, including MEP, NBO, and HOMO-LUMO calculations, provides insights into the chemical activity regions and charge distribution within the molecule . These properties are indicative of how the compound might react with other substances, which is valuable information for predicting the behavior of this compound in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as dipole moment, polarizability, and hyperpolarizability, are important for its practical applications. The first paper calculates these properties for a pyrimidine derivative, which could inform similar calculations for this compound . Understanding these properties can help in designing new compounds with desired characteristics for pharmaceutical or medicinal use.
Scientific Research Applications
Antihypertensive Activity
Research has demonstrated that derivatives of the 2-aminopyrimidine class, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, exhibit significant antihypertensive activity. These compounds have been evaluated in animal models, showing the ability to lower blood pressure in a gradual and sustained manner. Structural variations in these molecules influence their activity, highlighting the potential for chemical optimization in developing new antihypertensive drugs (Bennett et al., 1981).
Synthesis and Biological Applications
The synthesis and applications of 2-aminopyrimidine derivatives are well-documented, underscoring their importance as pharmacophores responsible for biological activities in various pharmaceuticals. These compounds serve as key intermediates in the chemical synthesis of biomolecules, offering a systematic approach to the formation of the heterocyclic 2-aminopyrimidine system and its subsequent transformations for the creation of modern pharmaceuticals (Koroleva et al., 2010).
Antitrypanosomal and Antiplasmodial Activities
Novel 2-aminopyrimidine derivatives have been synthesized and tested for their in vitro activities against organisms causing sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum). These studies have found that some compounds exhibit good antitrypanosomal activity, while others show excellent antiplasmodial activity, indicating the potential for these molecules in treating these diseases (Hoffelner et al., 2020).
Antimicrobial Evaluation
Research into the antimicrobial properties of pyrimidin-2-ol/thiol/amine analogues, based on the pyrimidine structure, has demonstrated significant activity against a range of bacterial and fungal strains. This suggests the potential for developing new antimicrobial agents from the 2-aminopyrimidine class (Narwal et al., 2017).
Future Directions
The study of pyrimidine derivatives is a very active field of research due to their wide range of biological activities. Future research on “N,2-dicyclopropyl-6-methylpyrimidin-4-amine” could involve studying its biological activity, developing methods for its synthesis, and investigating its mechanism of action .
properties
IUPAC Name |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7-6-10(13-9-4-5-9)14-11(12-7)8-2-3-8/h6,8-9H,2-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWHEAGFRDWQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)
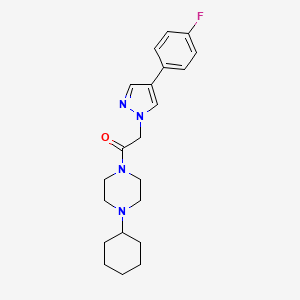
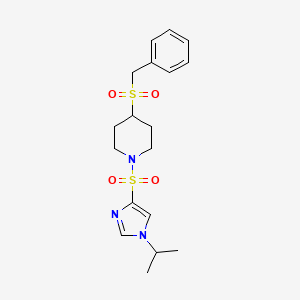
![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)
![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)
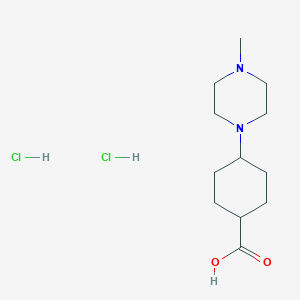
![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)
![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)

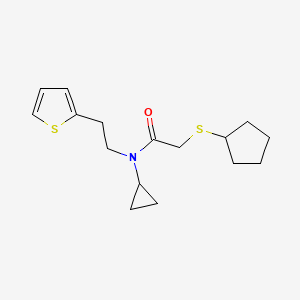
![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)